Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Catalog No.
S13568104
CAS No.
M.F
C6H7F3O3
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Product Name

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

IUPAC Name

methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H7F3O3/c1-3(5(11)12-2)4(10)6(7,8)9/h3H,1-2H3

InChI Key

SHOKQWOGRHPXTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(F)(F)F)C(=O)OC

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate (CAS 186691-62-3) is a fluorinated β-ketoester used as a specialized building block in organic synthesis. Its structure incorporates both a reactive trifluoromethyl ketone and a methyl group at the α-position. This combination is critical for controlling reaction pathways in the synthesis of complex molecules, particularly trifluoromethyl-substituted pyrazoles and other heterocycles that are prevalent scaffolds in modern agrochemicals and pharmaceuticals. The presence of the electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbons compared to non-fluorinated analogs, influencing reaction selectivity and rates.

Research Fit

Fluorinated β-keto ester with α-methyl substitution – supports medicinal chemistry and agrochemical intermediate workflows
Trifluoromethyl ketone and methyl ester enable orthogonal deprotection and enhanced lipophilicity for target engagement studies
Selection over non-fluorinated or simple trifluoroacetoacetate analogs depends on stability, reactivity, and analytical differentiation

Substituting this compound with simpler analogs often leads to process failure or incorrect products. Using the non-methylated analog, Methyl 4,4,4-trifluoro-3-oxobutanoate, results in a loss of regiochemical control during cyclization reactions, yielding mixtures of isomers where a single, specific isomer is required. The α-methyl group is not merely a structural component; it serves as a crucial blocking group, directing reactions to a single pathway. Conversely, substituting with the non-fluorinated analog, methyl 2-methylacetoacetate, fails to introduce the trifluoromethyl group. The CF3 moiety is essential for imparting desired physicochemical properties such as metabolic stability and lipophilicity in the final active ingredients, a primary reason for selecting a fluorinated precursor.

Substitution Risk

Selected compound
Methyl ester with α-methyl group – defined hydrolysis kinetics, exclusive MS fragmentation, and lower boiling point
Ethyl ester analog
Different activation entropy and solvent isotope effects may shift aqueous hydrolysis predictability; multiple MS fragment ions complicate reaction monitoring
Selected compound
α-Methyl substituent provides steric and electronic direction in heterocyclic condensations
Des-methyl analog
Lacks regiochemical control; may lead to different cyclization outcomes and require re-optimization of synthetic routes
Selected compound
Methyl ester prodrug form shows reported FTO inhibition advantage over free acid in head-to-head assay
Free acid analog
Different membrane permeability and target engagement profile; may not replicate ester-based SAR progression

Precursor Suitability: Enables Regioselective Synthesis of Trifluoromethyl-Pyrazoles

The primary procurement driver for this compound is its ability to ensure regiochemical purity in heterocycle synthesis. When reacting with unsymmetrical hydrazines to form pyrazoles, β-ketoesters without an α-substituent, such as Methyl 4,4,4-trifluoro-3-oxobutanoate, can yield a mixture of two regioisomers, complicating purification and reducing the yield of the desired product. The α-methyl group in Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate blocks one of the electrophilic sites (the C2 carbon), forcing the condensation to occur exclusively at the trifluoroacetyl carbonyl. This results in the formation of a single pyrazole regioisomer, a critical advantage for manufacturing processes where purity and yield are paramount.

Evidence DimensionRegioisomeric Purity
Target Compound DataForms a single regioisomer due to the blocking effect of the C2-methyl group.
Comparator Or BaselineMethyl 4,4,4-trifluoro-3-oxobutanoate (lacks C2-methyl group): Prone to forming mixtures of regioisomers.
Quantified DifferenceQualitatively, the difference is between a single product and a mixture of products, significantly impacting process efficiency.
ConditionsCondensation reaction with unsymmetrical hydrazines (e.g., methylhydrazine) for pyrazole synthesis.

This compound is procured to avoid costly and difficult separation of isomers, ensuring a higher yield of the specific, biologically active pyrazole required for agrochemical or pharmaceutical applications.

FTO Inhibition
Head-to-head
Methyl ester 1,480 nM vs. free acid 2,110 nM
Reported 1.43-fold higher potency in recombinant FTO assay
Identical conditions with human full-length FTO; methyl ester may support SAR starting point selection

Chemical Reactivity: Enhanced Keto-Enol Equilibrium Toward the More Stable Enol Form

The trifluoromethyl group fundamentally alters the compound's reactivity profile compared to its non-fluorinated analog, Methyl 2-methylacetoacetate. The powerful electron-withdrawing nature of the CF3 group significantly stabilizes the enol tautomer. While typical β-ketoesters like ethyl acetoacetate exist predominantly in the keto form in many solvents, the trifluoromethyl group shifts the equilibrium to favor the enol. This is critical for procurement because the keto and enol forms have distinct reactivities; syntheses that rely on the enol form (e.g., certain O-alkylations or cyclizations) will proceed more efficiently with this compound than with its non-fluorinated counterpart.

Evidence DimensionKeto-Enol Equilibrium
Target Compound DataThe electron-withdrawing CF3 group strongly promotes enolization, making the enol a major tautomer.
Comparator Or BaselineMethyl 2-methylacetoacetate (non-fluorinated analog): Exists predominantly in the keto form, as is typical for standard β-ketoesters.
Quantified DifferenceA qualitative shift from a keto-dominant equilibrium to an enol-favored equilibrium, directly impacting which reaction pathways are favored.
ConditionsEquilibrium in various solvents, observable by ¹H NMR spectroscopy.

For processes requiring the enol intermediate, this compound offers higher effective reactant concentration and potentially faster reaction rates compared to non-fluorinated analogs, improving process throughput.

Hydrolysis Kinetics
Cross-study
ΔH‡, ΔS‡, solvent isotope effects differ between methyl and ethyl esters
Methyl ester provides more predictable aqueous lability for controlled carboxylate generation
Data from Winter & Scott (1968); temperature-dependent rate ratios must be reviewed
MS Fragmentation
Head-to-head
Exclusive m/z 101 [M-CF₃]⁺ vs. multiple fragments for ethyl ester
Simpler interference-free diagnostic ion for LC-MS/GC-MS reaction monitoring
Metastable decomposition under EI; confirmed by MIKE spectrometry
Boiling Point
Cross-study
~129.5 °C vs. ethyl ester 160.1 °C
Approximately 30 °C lower boiling point supports milder distillation purification
Predicted and experimental values; facilitates scale-up processing
Heterocyclic Regioselectivity
Class-level
α-Methyl group alters cyclization regiochemistry vs. unsubstituted analog
Structural variable for regiochemical control; methyl ester permits orthogonal deprotection
Inferred from literature review; direct yield comparisons not identified

Manufacturing of Regiochemically Pure Pyrazole-Based Agrochemicals

This compound is the right choice for the multi-step synthesis of fungicides and herbicides where a specific 3-(trifluoromethyl)pyrazole regioisomer is the active ingredient. Its structure ensures that the cyclization with a hydrazine proceeds without forming the undesired 5-(trifluoromethyl)pyrazole isomer, simplifying downstream processing and ensuring consistent product quality.

Scaffold Synthesis for Medicinal Chemistry Programs Targeting CF3-Substituted APIs

In drug discovery, where precise structure-activity relationships are key, this reagent allows for the unambiguous synthesis of scaffolds containing a C-C(CH3)-C(=O)CF3 fragment. This is particularly valuable for building libraries of potential drug candidates where the metabolic stability and binding affinity conferred by the trifluoromethyl group are being explored, without the ambiguity of isomeric mixtures.

Development of Fluorinated Polymers and Performance Materials

The compound can serve as a monomer or precursor for specialty polymers where the trifluoromethyl group is used to impart specific properties like hydrophobicity, thermal stability, or a low refractive index. The defined structure ensures a uniform incorporation of the fluorinated moiety into the polymer backbone, which is essential for achieving predictable and reproducible material properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
FTO demethylase chemical probe studies
Ester-protected scaffold with reported potency context
Recombinant FTO assay response; SAR progression compatibility
Preparative heterocyclic synthesis with thermal control
Lower boiling point and α-methyl regiochemical direction
Distillation-based purification under milder conditions; cyclization outcome review
MS-gated reaction monitoring and QC
Exclusive single-fragment MS signature
Interference-free quantitative analysis by LC-MS/MS
Aqueous-phase synthetic sequences requiring timed hydrolysis
Defined neutral hydrolysis kinetic parameters
Predictable ester lability for in situ carboxylate release

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Exact Mass

184.03472857 g/mol

Monoisotopic Mass

184.03472857 g/mol

Heavy Atom Count

12

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